molecular formula C12H9N B1345626 Pyrido[2,1,6-de]quinolizine CAS No. 519-61-9

Pyrido[2,1,6-de]quinolizine

Cat. No.: B1345626
CAS No.: 519-61-9
M. Wt: 167.21 g/mol
InChI Key: NYGOXVYQBYCRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,1,6-de]quinolizine typically involves cyclization reactions. One common method includes the reaction of an ester with dimethyl acetylenedicarboxylate in boiling benzene, forming a Diels-Alder adduct . This adduct can then be converted into a dihydro-derivative, which upon further reaction, forms this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,1,6-de]quinolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Tetrahydro-Pyrido[2,1,6-de]quinolizine.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Pyrido[2,1,6-de]quinolizine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[2,1,6-de]quinolizine involves its interaction with molecular targets such as enzymes and receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

    Quinolizine: Shares the quinolizine ring but lacks the pyridine ring.

    Pyridine: Contains only the pyridine ring without the fused quinolizine structure.

    Isoquinoline: Another nitrogen-containing heterocycle with a different ring fusion pattern.

Uniqueness: Pyrido[2,1,6-de]quinolizine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity compared to simpler heterocycles like pyridine and quinolizine .

Properties

IUPAC Name

13-azatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGOXVYQBYCRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=CC3=CC=CC(=C1)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199861
Record name Pyrido(2,1,6-de)quinolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-61-9
Record name Pyrido(2,1,6-de)quinolizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido(2,1,6-de)quinolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrido[2,1,6-de]quinolizine
Reactant of Route 2
Pyrido[2,1,6-de]quinolizine
Reactant of Route 3
Pyrido[2,1,6-de]quinolizine
Reactant of Route 4
Pyrido[2,1,6-de]quinolizine
Reactant of Route 5
Pyrido[2,1,6-de]quinolizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.